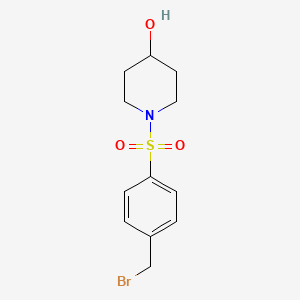

1-((4-(Bromomethyl)phenyl)sulfonyl)piperidin-4-ol

CAS No.: 1417793-62-4

Cat. No.: VC8238938

Molecular Formula: C12H16BrNO3S

Molecular Weight: 334.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1417793-62-4 |

|---|---|

| Molecular Formula | C12H16BrNO3S |

| Molecular Weight | 334.23 g/mol |

| IUPAC Name | 1-[4-(bromomethyl)phenyl]sulfonylpiperidin-4-ol |

| Standard InChI | InChI=1S/C12H16BrNO3S/c13-9-10-1-3-12(4-2-10)18(16,17)14-7-5-11(15)6-8-14/h1-4,11,15H,5-9H2 |

| Standard InChI Key | MVHDACXGSQMFEM-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1O)S(=O)(=O)C2=CC=C(C=C2)CBr |

| Canonical SMILES | C1CN(CCC1O)S(=O)(=O)C2=CC=C(C=C2)CBr |

Introduction

Chemical Structure and Physicochemical Properties

Physicochemical Characteristics

-

Solubility: Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) due to the sulfonyl group’s polarity. Limited aqueous solubility is expected, consistent with analogous sulfonamides .

-

Storage: Recommended storage at 2–8°C to maintain stability, avoiding prolonged exposure to moisture or light .

Synthesis and Derivative Formation

Synthetic Pathways

The synthesis of 1-((4-(Bromomethyl)phenyl)sulfonyl)piperidin-4-ol typically involves a two-step protocol:

-

Sulfonylation of Piperidin-4-ol:

Piperidin-4-ol reacts with 4-(bromomethyl)benzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to form the sulfonamide linkage. This method parallels the synthesis of related compounds, such as 1-((4-bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol. -

Purification:

Crude product purification via recrystallization (e.g., using ethanol or n-hexane) or column chromatography yields high-purity material (>95%) .

Derivative Development

The bromomethyl group serves as a handle for further functionalization:

-

Nucleophilic Substitution: Reacting with amines or thiols generates secondary amines or sulfides, respectively.

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids could extend the aromatic system, a strategy employed in anticancer agent development .

Biological and Industrial Applications

Materials Science Applications

The sulfonyl group’s electron-withdrawing nature and the bromine atom’s polarizability make this compound a candidate for:

-

Ionic Liquid Crystals: Useful in electro-optical devices due to tunable mesomorphic properties.

-

Polymer Modifiers: Bromine atoms can initiate radical polymerization or serve as crosslinking sites.

Future Research Directions

Biological Screening

-

Kinase Inhibition Assays: Evaluate efficacy against sphingosine kinases (SK1/SK2) given structural similarities to PF-543 derivatives .

-

Neuroprotective Studies: Test for acetylcholinesterase inhibition, leveraging the piperidine scaffold’s precedent in Alzheimer’s research.

Process Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume